molecular formula C17H22Cl2N6O3 B11683606 N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide

N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B11683606
M. Wt: 429.3 g/mol
InChI Key: VZFGIDPVMRVNPI-UHFFFAOYSA-N
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Description

N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with a molecular formula of C15H22N6O3S. This compound is notable for its unique structure, which includes a triazine ring and a dichlorophenoxy group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with 2-(2,4-dichlorophenoxy)acetic acid under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide
  • 2-amino-4-methylamino-6-ethoxy-1,3,5-triazine

Uniqueness

N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of a triazine ring and a dichlorophenoxy group This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds

Properties

Molecular Formula

C17H22Cl2N6O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-[2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C17H22Cl2N6O3/c1-3-20-15-23-16(21-4-2)25-17(24-15)27-8-7-22-14(26)10-28-13-6-5-11(18)9-12(13)19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,22,26)(H2,20,21,23,24,25)

InChI Key

VZFGIDPVMRVNPI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)NCC

Origin of Product

United States

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